molecular formula C16H18N2O4 B6061047 N-{[1-(FURAN-2-CARBONYL)PIPERIDIN-4-YL]METHYL}FURAN-2-CARBOXAMIDE

N-{[1-(FURAN-2-CARBONYL)PIPERIDIN-4-YL]METHYL}FURAN-2-CARBOXAMIDE

Cat. No.: B6061047
M. Wt: 302.32 g/mol
InChI Key: MZQMCPOTAMGBIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[1-(FURAN-2-CARBONYL)PIPERIDIN-4-YL]METHYL}FURAN-2-CARBOXAMIDE is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, including antibacterial, antifungal, and anti-inflammatory properties . The compound’s structure includes a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a piperidine ring, which is a six-membered ring containing one nitrogen atom.

Preparation Methods

The synthesis of N-{[1-(FURAN-2-CARBONYL)PIPERIDIN-4-YL]METHYL}FURAN-2-CARBOXAMIDE involves several steps. One common method includes the reaction of furan-2-carboxylic acid with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate compound. This intermediate is then reacted with furan-2-carboxamide under appropriate conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

N-{[1-(FURAN-2-CARBONYL)PIPERIDIN-4-YL]METHYL}FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and electrophiles like bromine (Br2) and nitric acid (HNO3). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-{[1-(FURAN-2-CARBONYL)PIPERIDIN-4-YL]METHYL}FURAN-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[1-(FURAN-2-CARBONYL)PIPERIDIN-4-YL]METHYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in bacterial cell wall synthesis, leading to the inhibition of bacterial growth. Additionally, it may interact with inflammatory pathways, reducing the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

N-{[1-(FURAN-2-CARBONYL)PIPERIDIN-4-YL]METHYL}FURAN-2-CARBOXAMIDE can be compared with other furan derivatives, such as:

The uniqueness of this compound lies in its combination of the furan and piperidine rings, which imparts distinct biological and pharmacological properties.

Properties

IUPAC Name

N-[[1-(furan-2-carbonyl)piperidin-4-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c19-15(13-3-1-9-21-13)17-11-12-5-7-18(8-6-12)16(20)14-4-2-10-22-14/h1-4,9-10,12H,5-8,11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQMCPOTAMGBIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CO2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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